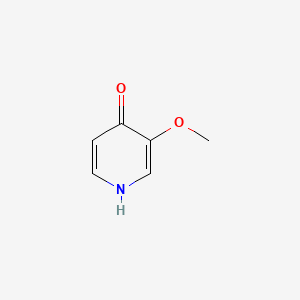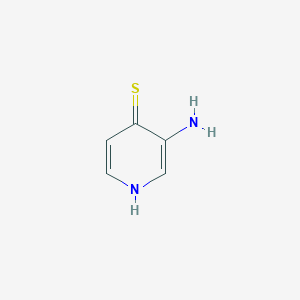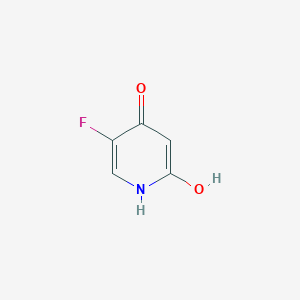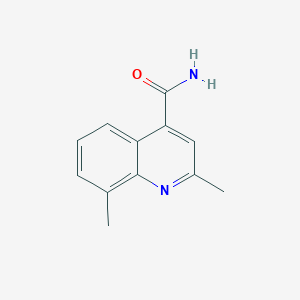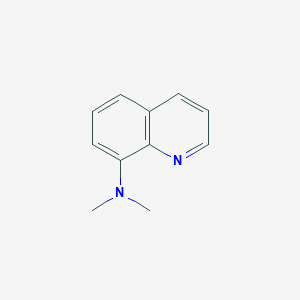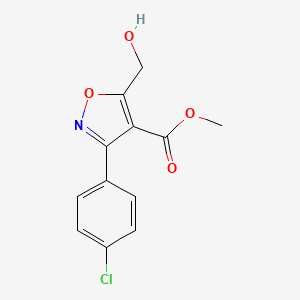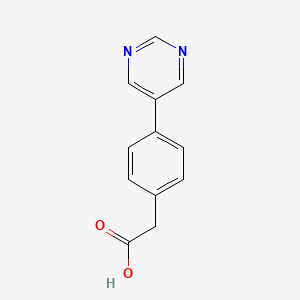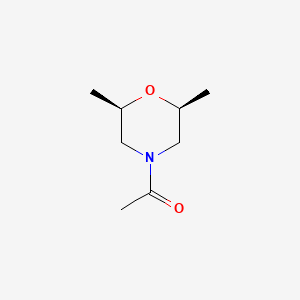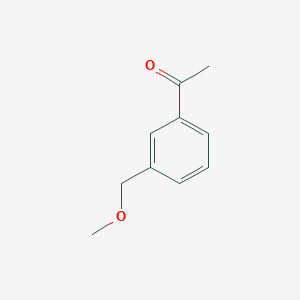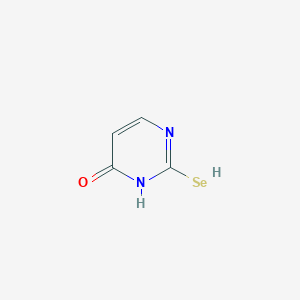
2-selanyl-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-selanyl-1H-pyrimidin-6-one, also known as 2-selenouracil, is a heterocyclic compound containing selenium. It is a derivative of pyrimidine, a fundamental structure in many biological molecules, including nucleic acids. The incorporation of selenium into the pyrimidine ring enhances its chemical and biological properties, making it a compound of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-selanyl-1H-pyrimidin-6-one typically involves the reaction of pyrimidine derivatives with selenium reagents. One common method is the reaction of 4-hydroxypyrimidine with elemental selenium in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an ethanol solvent under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-selanyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydrogen atoms in the pyrimidine ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or ethanol.
Major Products
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-selanyl-1H-pyrimidin-6-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-selanyl-1H-pyrimidin-6-one involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes, which play a role in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with nucleic acids, potentially affecting DNA and RNA synthesis and function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-selenoxo-2,3-dihydro-4(1H)-pyrimidinone
- 4-hydroxypyrimidine-2(1H)-selone
- Pyrazolo[3,4-b]selenolo[3,2-e]pyrazine
Uniqueness
2-selanyl-1H-pyrimidin-6-one is unique due to its specific incorporation of selenium into the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to other selenium-containing heterocycles, it offers a balance of stability and reactivity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
2-selanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OSe/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXVPIDNNNKQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)[SeH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(NC1=O)[SeH] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
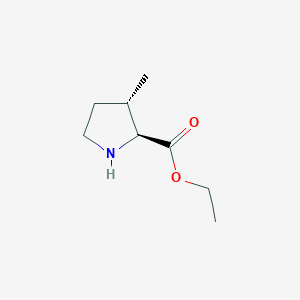
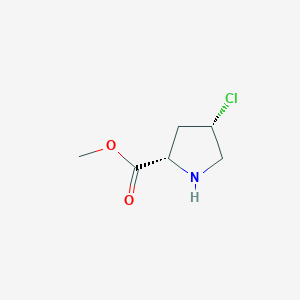
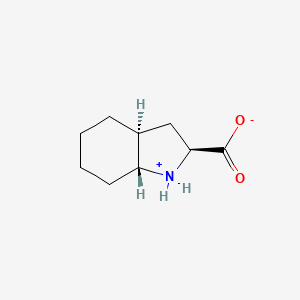
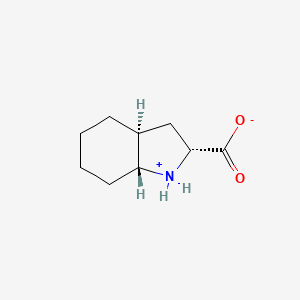
![(1R,2R,5S)-6,6-Difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B7809979.png)
